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Compound of Interest

Compound Name: 1,1-Dibromoformaldoxime

Cat. No.: B047391 Get Quote

A Comparative Guide to Brominated Oximes in
Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1,1-Dibromoformaldoxime with other relevant

brominated oximes, namely α-bromoacetophenone oxime and 2-bromobenzaldehyde oxime.

The focus is on their synthetic utility, particularly as precursors for cycloaddition reactions,

supported by available experimental data.

Introduction
Brominated oximes are versatile reagents in organic synthesis, primarily utilized as precursors

to nitrile oxides for the construction of isoxazoles and isoxazolines through [3+2] cycloaddition

reactions. These heterocyclic motifs are prevalent in a wide range of biologically active

compounds, making the choice of the appropriate brominated oxime crucial for efficient and

selective synthesis. This guide compares the physicochemical properties, synthesis, and

reactivity of 1,1-Dibromoformaldoxime, α-bromoacetophenone oxime, and 2-

bromobenzaldehyde oxime to aid researchers in selecting the optimal reagent for their specific

synthetic needs.
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A summary of the key physicochemical properties of the three brominated oximes is presented

in the table below. These properties are essential for understanding the handling, reactivity, and

purification of these compounds.

Property
1,1-
Dibromoformaldoxi
me

α-
Bromoacetopheno
ne oxime

2-
Bromobenzaldehyd
e oxime

Molecular Formula CHBr₂NO C₈H₈BrNO C₇H₆BrNO

Molecular Weight 202.83 g/mol [1] 213.99 g/mol 200.03 g/mol [2]

Appearance
White to off-white

solid
White solid

Colorless crystals or

white solid[2]

Melting Point 65-66 °C[3] Not available 90 °C[2]

Boiling Point Not available Not available Not available

Solubility
Soluble in

dichloromethane
Not available

Soluble in ethyl

acetate and n-

hexane[2]

Synthesis of Brominated Oximes
The synthetic routes to these brominated oximes vary, reflecting their different structural

complexities.

Synthesis of 1,1-Dibromoformaldoxime
A general and common procedure for the synthesis of 1,1-dibromoformaldoxime starts from

glyoxylic acid.[3]

Experimental Protocol:

Hydroxylamine hydrochloride (10 mmol) is added to a stirred aqueous solution (50 mL) of

glyoxylic acid (10 mmol).

The reaction mixture is stirred for 24 hours at room temperature.
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Sodium bicarbonate (20 mmol) is then slowly added, followed by the addition of

dichloromethane (60 mL).

The two-phase mixture is cooled to 6 °C, and bromine (1 mL) is added dropwise over 20

minutes with vigorous stirring.

Stirring is continued for an additional 3 hours after the bromine addition is complete.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (50

mL).

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated

under reduced pressure.

The resulting residue is recrystallized from hexane (50 mL) to yield 1,1-
dibromoformaldoxime as a white crystalline product (81% yield).[3]

Synthesis of α-Bromoacetophenone Oxime
The synthesis of α-bromoacetophenone oxime typically involves the bromination of

acetophenone oxime. A general procedure is outlined below, based on analogous reactions.[4]

Experimental Protocol:

Acetophenone oxime is dissolved in a suitable solvent such as carbon tetrachloride or

dichloromethane.

A solution of bromine in the same solvent is added dropwise at a controlled temperature

(e.g., 50 °C) while excluding light.

After the addition is complete, the mixture is stirred for a specified period (e.g., 2 hours).

The reaction mixture is then washed with water and a solution of sodium bicarbonate to

remove any unreacted bromine and acid.

The organic layer is dried over an appropriate drying agent (e.g., potassium carbonate).
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The solvent is removed under reduced pressure, and the crude product can be purified by

distillation or recrystallization to yield α-bromoacetophenone oxime.

Synthesis of 2-Bromobenzaldehyde Oxime
A high-yielding synthesis of (E)-2-bromobenzaldehyde oxime has been reported.[2]

Experimental Protocol:

A mixture of 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% aqueous hydroxylamine (3.0

mmol, 0.18 mL), and hydrated zinc chloride (0.2 mmol) is heated at 100 °C (373 K) for 30

minutes.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a

mixture of ethyl acetate and n-hexane (1:3) as the eluent.

Upon completion, the product is purified by column chromatography on silica gel, eluting with

a mixture of ethyl acetate and n-hexane (1:4).

Recrystallization from ethyl acetate affords colorless crystals of (E)-2-bromobenzaldehyde

oxime (90% yield).[2]

Reactivity in [3+2] Cycloaddition Reactions
The primary synthetic application of these brominated oximes is their role as precursors to

nitrile oxides for [3+2] cycloaddition reactions. The choice of oxime can significantly influence

the reactivity and the scope of the transformation.

1,1-Dibromoformaldoxime: A Precursor for Bromonitrile
Oxide
1,1-Dibromoformaldoxime is a well-established and efficient precursor for the in situ

generation of bromonitrile oxide (BrCNO), a highly reactive 1,3-dipole.[5] This is typically

achieved by treating the oxime with a mild base, such as sodium bicarbonate. The generated

bromonitrile oxide readily undergoes [3+2] cycloaddition with a variety of dipolarophiles,

including alkenes and alkynes, to produce 3-bromoisoxazolines and 3-bromoisoxazoles,

respectively.[5]
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Experimental Protocol for [3+2] Cycloaddition using 1,1-Dibromoformaldoxime: A study on

the diastereoselective cycloaddition of bromonitrile oxide to sugar-derived chiral alkenes

provides a representative protocol.

Bromonitrile oxide is generated in situ from an excess of 1,1-dibromoformaldoxime using

solid sodium bicarbonate.

The reaction is carried out in ethyl acetate in the presence of the alkene.

The reaction with ω-unsaturated monosaccharides proceeds at room temperature to afford

diastereomeric 3-bromoisoxazolines in good total yields (76-80%).

The high reactivity and good yields obtained make 1,1-dibromoformaldoxime a preferred

reagent for accessing 3-bromo-substituted isoxazoles and isoxazolines.

α-Bromoacetophenone Oxime and 2-
Bromobenzaldehyde Oxime in Cycloaddition
While α-bromoacetophenone oxime and 2-bromobenzaldehyde oxime are also potential

precursors for the corresponding nitrile oxides, their application in [3+2] cycloaddition reactions

is less documented in readily available literature compared to 1,1-dibromoformaldoxime. The

generation of the nitrile oxide from these substrates would typically involve an oxidation step.

For instance, various oxidizing agents can be used to convert aldoximes to nitrile oxides, which

can then be trapped in situ with dipolarophiles.[6]

The performance of these oximes in cycloaddition reactions would depend on the efficiency of

the nitrile oxide formation step and the reactivity of the resulting nitrile oxide. A direct

quantitative comparison of yields and reaction conditions with 1,1-dibromoformaldoxime is

challenging without specific comparative studies. However, the aromatic substituents in α-

bromoacetophenone oxime and 2-bromobenzaldehyde oxime may influence the electronic

properties and stability of the corresponding nitrile oxides, potentially affecting their reactivity

and selectivity in cycloaddition reactions.

Spectroscopic Data
The following table summarizes the available spectroscopic data for the three brominated

oximes.
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Spectroscopic Data
1,1-
Dibromoformaldoxi
me

α-
Bromoacetopheno
ne oxime

2-
Bromobenzaldehyd
e oxime

¹H NMR (CDCl₃, δ

ppm)
Not readily available

9.50 (br s, 1H), 7.35-

7.15 (m, 4H), 2.25 (s,

3H)[7]

8.32 (s, 1H), 7.79-7.81

(q, 1H), 7.68 (d, J=7.5

Hz, 1H), 7.42 (t, J=7.5

Hz, 1H), 7.33-7.36 (m,

1H) (in DMSO-d₆)[8]

¹³C NMR (CDCl₃, δ

ppm)
Not readily available

155.5, 138.8, 137.3,

133.2, 130.2, 127.5,

121.8, 16.19[7]

Not readily available

IR (KBr, cm⁻¹) Not readily available

3209, 3085, 2997,

2965, 2938, 2845,

1612, 1515, 1287,

1242, 1175, 1021,

925, 822, 745[7]

Not readily available

Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the general synthetic pathways

discussed in this guide.

Glyoxylic Acid

Hydroxyiminoacetic Acid

1. H₂NOH·HCl
2. 24h, RT

Hydroxylamine HCl

1,1-Dibromoformaldoxime

1. NaHCO₃

2. Br₂, 6 °C

Bromine

Sodium Bicarbonate
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Caption: Synthesis of 1,1-Dibromoformaldoxime.
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[3+2] Cycloaddition

Alkene or Alkyne
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Caption: [3+2] Cycloaddition via Bromonitrile Oxide.

Conclusion
1,1-Dibromoformaldoxime stands out as a highly effective and well-documented precursor for

bromonitrile oxide, enabling efficient access to 3-bromoisoxazolines and 3-bromoisoxazoles via

[3+2] cycloaddition reactions. Its synthesis from readily available starting materials is

straightforward.

In comparison, α-bromoacetophenone oxime and 2-bromobenzaldehyde oxime are also

valuable brominated oximes. However, their utility in cycloaddition reactions is less explored in

the literature, and direct comparative data on their performance against 1,1-
dibromoformaldoxime is scarce. Further research is needed to fully evaluate their potential as

nitrile oxide precursors and to establish optimized protocols for their use in cycloaddition

reactions. For researchers seeking a reliable and high-yielding method for the synthesis of 3-

bromo-substituted five-membered heterocycles, 1,1-dibromoformaldoxime currently

represents the most robust and well-characterized option.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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